5-Amino-1-ethyl-1H-indazole
描述
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
Indazole, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a crucial building block in the development of new therapeutic agents. mdpi.com Its structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) allows for favorable interactions with biological targets. researchgate.net This has led to the successful development of several FDA-approved drugs containing the indazole scaffold. rsc.org
The diverse pharmacological activities associated with indazole derivatives are extensive, encompassing:
Anticancer longdom.orgrsc.org
Anti-inflammatory researchgate.netnih.gov
Antimicrobial and antifungal longdom.orgnih.gov
Antiviral, including anti-HIV nih.govresearchgate.net
Cardiovascular (antiarrhythmic, antiplatelet, antihypertensive) researchgate.netnih.govresearchgate.net
Neurological (anticonvulsant, MAO inhibitors) researchgate.net
The adaptability of the indazole scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities, making it a subject of ongoing research and development in medicinal chemistry. longdom.orgmdpi.com The ability to functionalize the indazole ring at various positions enables the fine-tuning of a compound's physicochemical properties and biological target engagement.
Overview of Indazole Derivatives as Pharmacologically Important Agents
The therapeutic potential of indazole derivatives has been demonstrated across a multitude of disease areas. researchgate.netnih.gov For instance, certain indazole-containing compounds have shown potent activity as kinase inhibitors, a critical class of anticancer drugs. rsc.org Others have been investigated for their role in treating inflammatory conditions, neurodegenerative diseases, and even as male contraceptives. nih.gov
The broad spectrum of biological activities stems from the unique electronic and structural features of the indazole ring system. longdom.org The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, which are often crucial for binding to enzymes and receptors. longdom.org The aromatic nature of the ring system also contributes to its stability and allows for various types of intermolecular interactions.
Positional Isomerism and Tautomeric Considerations in Indazole Systems
A key aspect of indazole chemistry is the phenomenon of positional isomerism and tautomerism. beilstein-journals.org The indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. beilstein-journals.orgresearchgate.net The 1H-tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and predominant form. beilstein-journals.orgnih.govresearchgate.net The 2H-tautomer possesses a quinonoid structure and is typically less stable. nih.govresearchgate.net
The position of substituents on the indazole ring significantly influences the properties and reactivity of the molecule. Alkylation of the indazole nitrogen can lead to either N1- or N2-substituted products, and the ratio of these isomers is dependent on the reaction conditions, including the solvent, base, and electrophile used. beilstein-journals.orgnih.gov Generally, N1-isomers are thermodynamically favored, while N2-isomers are often the kinetically controlled products. nih.gov This regioselectivity is a critical consideration in the synthesis of specific indazole derivatives.
The compound of focus, 5-Amino-1-ethyl-1H-indazole, is an example of an N1-substituted indazole. The "1-ethyl" designation indicates that an ethyl group is attached to the nitrogen atom at position 1 of the indazole ring. The "5-amino" indicates the presence of an amino group at position 5 of the bicyclic structure.
Structure
3D Structure
属性
IUPAC Name |
1-ethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKLBKIVZTVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Pharmaceutical Relevance of 5 Amino 1 Ethyl 1h Indazole
Role as a Key Synthetic Intermediate in Pharmaceutical Development
5-Amino-1-ethyl-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is incorporated into molecules designed to modulate the activity of key biological targets, particularly in the realm of oncology. The synthesis of this intermediate often begins with the ethylation of 5-nitro-1H-indazole, followed by the reduction of the nitro group to an amine. This process yields the target compound, ready for incorporation into more complex molecular structures.
While direct evidence of its use in the synthesis of the PARP inhibitor Niraparib is not explicitly detailed in publicly available manufacturing patents, the indazole nucleus is a core component of this and other therapeutic agents google.comacs.orgepo.orgacs.org. The synthetic routes to such complex molecules often involve multiple steps and various intermediates, and compounds like this compound are exemplary of the types of building blocks utilized in these multi-step syntheses.
Utility as a Building Block for Bioactive Molecules and Novel Therapeutic Agents
The 5-aminoindazole (B92378) scaffold is a well-established pharmacophore in the design of protein kinase inhibitors nih.govnih.gov. This structural motif is adept at binding to the ATP pocket of kinases, a family of enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The amino group at the 5-position can be readily derivatized to introduce a variety of binding elements that can enhance the potency and selectivity of the resulting inhibitor nih.gov.
Researchers have successfully designed and synthesized numerous kinase inhibitors by modifying the 5-aminoindazole core. For instance, the development of inhibitors for kinases like FLT3, PDGFRα, and Kit has been achieved using amino-indazole scaffolds nih.gov. These inhibitors are designed to target specific conformations of the kinase, such as the "DFG-out" inactive state, which can lead to improved selectivity and the ability to overcome drug resistance nih.gov. The ethyl group at the N1 position of this compound can influence the compound's solubility, metabolic stability, and orientation within the kinase binding site.
Below is a table summarizing examples of kinase targets for which inhibitors based on the amino-indazole scaffold have been developed.
| Kinase Target | Therapeutic Area | Role of Amino-Indazole Scaffold |
| FLT3 | Acute Myeloid Leukemia | Hinge-binding motif, targeting the ATP-binding site nih.gov |
| PDGFRα | Various Cancers | Core structure for inhibitors targeting gatekeeper mutations nih.gov |
| c-Kit | Gastrointestinal Stromal Tumors | Scaffold for developing selective inhibitors nih.gov |
| VEGFR2 | Various Cancers | Hinge-binding element in type II inhibitors |
| PDK1 | Various Cancers | Core fragment for potent and selective inhibitors |
Development as a Lead Compound for Drug Discovery
The indazole ring system is a frequent starting point in drug discovery campaigns due to its favorable properties as a bioisostere of indole (B1671886) and its proven track record in approved drugs nih.gov. While specific studies identifying this compound as a "hit" or "lead" compound from high-throughput screening are not prevalent in the literature, the broader class of 5-aminoindazoles has been identified as a general scaffold for protein kinase ligands nih.gov.
Drug discovery programs often start with a fragment or a simple scaffold that shows some affinity for a biological target. This initial "lead" is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, a high-throughput screening campaign identified a 5-substituted indazole derivative as an antagonist of the TRPA1 ion channel, which was then optimized to develop potent and selective antagonists novartis.com. This illustrates the general strategy where a compound like this compound could serve as a foundational structure for the development of new therapeutic agents.
Contribution to Agrochemical and Material Science Research
While the primary application of this compound and its derivatives is overwhelmingly in the pharmaceutical sector, the versatile chemistry of the indazole scaffold suggests potential for its use in other fields. Nitrogen-containing heterocyclic compounds are integral to many agrochemicals, such as fungicides, herbicides, and insecticides nih.gov. However, specific research or patents detailing the use of this compound in the development of new agrochemicals are not widely reported in the available scientific literature.
Similarly, in the field of material science, organic molecules with specific electronic and photophysical properties are of great interest for applications in areas like organic light-emitting diodes (OLEDs), sensors, and molecular probes. Indazole derivatives have been investigated for their fluorescent properties researchgate.net. While the potential exists, there is currently a lack of specific research focusing on the application of this compound in material science.
Structure Activity Relationship Sar and Structural Optimization
Impact of N-1 Alkylation on Receptor Affinity and Biological Efficacy
Alkylation at the N-1 position of the indazole ring is a critical determinant of biological activity, influencing both potency and the specific therapeutic profile. The N-1 and N-2 positions are the two primary sites for substitution, and the resulting regioisomers often exhibit distinct pharmacological properties. nih.gov Generally, the 1H-indazole tautomer, which leads to N-1 substituted products, is more thermodynamically stable than the 2H-tautomer. nih.govnih.gov
For many classes of indazole-based inhibitors, substitution at the N-1 position is essential for activity. In a series of indazol-3-carboxylic acid derivatives developed as antispermatogenic agents, the presence of substituted benzyl groups at the N-1 position was found to be crucial for the desired biological effect. austinpublishinggroup.com In contrast, the corresponding N-2 benzyl isomer showed no activity. austinpublishinggroup.com This highlights the regiochemical importance of the N-1 substituent for proper orientation within the target's binding site.
The size and nature of the N-1 alkyl group can be fine-tuned to optimize potency. While the ethyl group in 5-Amino-1-ethyl-1H-indazole provides a baseline, modifications can lead to significant changes in efficacy. For instance, in one series of selective estrogen receptor degraders (SERDs), replacing an N-1 ethyl group with a larger cyclobutyl group resulted in analogs with enhanced potency. nih.gov This suggests that the N-1 substituent occupies a pocket on the target receptor where bulkier groups can form more favorable interactions.
The selection of the N-1 alkylating agent and reaction conditions is pivotal for selectively producing the desired N-1 isomer over the N-2 isomer. nih.govd-nb.infonih.gov Thermodynamic control, often achieved through specific base and solvent combinations like sodium hydride in THF, can favor the formation of the more stable N-1 alkylated product, which is a key consideration in the rational design of these compounds. d-nb.infonih.gov
| Table 1: Impact of N-1 Substitution on Biological Activity | ||
|---|---|---|
| Compound Series | N-1 Substituent | Observed Impact on Potency |
| Indazole-based SERDs nih.gov | Ethyl | Baseline Potency |
| Indazole-based SERDs nih.gov | Cyclobutyl | Enhanced Potency |
| Indazol-3-carboxylic acids austinpublishinggroup.com | Substituted Benzyl (N-1) | Essential for Activity |
| Indazol-3-carboxylic acids austinpublishinggroup.com | Substituted Benzyl (N-2) | Inactive |
Influence of Substitutions at the 5-Position and Other Ring Positions on Activity Profiles
The 5-amino group is a key feature of the core compound, serving as both a potent hydrogen bond donor and a point for further derivatization. The electronic properties of the substituent at the C-5 position significantly affect the molecule's interaction with its biological targets. The amino group is an electron-donating group, which can influence the charge distribution across the indazole ring system.
SAR studies frequently explore the replacement of the 5-amino group with other functionalities to probe the requirements of the receptor's binding pocket. In the development of inhibitors for various enzymes, substitutions at the C-5 position have been shown to be critical for activity. For example, in a series of indazole derivatives targeting BACE1, compounds bearing a 5-piperidinopropylamine substituent showed the lowest IC50 values, indicating high potency. tandfonline.com In another study on CCR4 antagonists, it was found that only small groups were tolerated at the C-5, C-6, or C-7 positions, suggesting steric constraints within the binding site. acs.org
Furthermore, the introduction of substituted aromatic rings at the C-5 position has become an important strategy for discovering highly active and selective kinase inhibitors. nih.gov This modification allows the molecule to extend into additional binding pockets, potentially increasing affinity and modulating the selectivity profile. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the aryl substituent at C-5 had a significant effect on anti-proliferative activity against various cancer cell lines, with fluorine-containing substituents often proving beneficial. nih.gov
Role of Functional Groups and Linkers (e.g., amino group, carboxamide, amide linker) on Molecular Interactions
Functional groups and linkers attached to the indazole core are instrumental in establishing key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins. The 5-amino group on the parent scaffold is a primary example, acting as a hydrogen bond donor to engage with specific amino acid residues. nih.gov
Amide and carboxamide linkers are frequently incorporated into indazole-based drugs, often at the C-3 position, to orient additional chemical moieties and form critical interactions. The geometry and regiochemistry of these linkers can be paramount for biological activity. A compelling example is seen in a series of indazole-3-carboxamides designed as CRAC channel blockers. nih.gov The indazole-3-carboxamide 12d was a potent inhibitor with a sub-micromolar IC50 value. However, its reverse amide isomer, 9c, was completely inactive, even at high concentrations. nih.gov This demonstrates that the specific orientation of the amide bond's hydrogen bond donor (N-H) and acceptor (C=O) is non-negotiable for effective binding and inhibition. nih.govresearchgate.net
In other cases, a suitably substituted carbohydrazide moiety at the C-3 position was found to be crucial for the inhibitory activity of certain 1H-indazoles against the IDO1 enzyme. nih.gov These linkers serve not just as spacers but as active participants in the ligand-receptor binding event, anchoring the molecule in the active site.
| Table 2: Influence of Amide Linker Regiochemistry on CRAC Channel Inhibition | ||
|---|---|---|
| Compound | Linker Type | IC50 (Calcium Influx Assay) nih.gov |
| Indazole-3-carboxamide 12d | Indazole-CO-NH-Ar | Sub-µM |
| Reverse Amide Isomer 9c | Indazole-NH-CO-Ar | > 100 µM (Inactive) |
Conformational Flexibility and Selectivity
This conformational adaptability is a key factor in the design of kinase inhibitors, where selectivity between highly similar ATP-binding sites is a major challenge. The indazole ring can act as a scaffold, positioning other functional groups in precise three-dimensional orientations. acs.org Molecular dynamics simulations of indazol-pyrimidine hybrids targeting c-Kit tyrosine kinase have shown that potent compounds can adopt a more stable conformation within the binding site compared to the unbound protein, indicating that a favorable conformational arrangement is key to high-affinity binding. mdpi.com The ability of the molecule to adopt a low-energy, bound conformation that is complementary to the target receptor but not to off-target proteins is the basis for selectivity.
Rational Design Based on Target Interactions
Modern drug discovery heavily relies on rational, structure-based design to optimize lead compounds. For indazole derivatives, molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools to understand how these molecules interact with their targets and to predict the activity of novel analogs. nih.govdistantreader.org
The 5-aminoindazole (B92378) scaffold is recognized as a general ligand for protein kinases, capable of exploiting conserved features in the ATP-binding site. nih.gov The indazole core mimics the adenine (B156593) ring of ATP, forming hydrophobic interactions, while the N-1 and N-2 atoms can form key hydrogen bonds with the "hinge" region of the kinase. nih.gov Molecular docking studies have confirmed this binding mode, showing, for example, that the indazole group of certain inhibitors forms a crucial hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the hinge region of the FLT3 kinase. nih.gov
By visualizing these interactions, medicinal chemists can rationally design modifications to improve potency and selectivity. For instance, if a docking model reveals an unoccupied hydrophobic pocket near the 5-position, adding a suitable lipophilic substituent at that position could enhance binding affinity. This approach has been used to design 5-aminoindazole derivatives as inhibitors of SAH/MTAN, where docking models showed that the compounds interact with key residues in hydrophobic pockets of the enzyme. nih.govdistantreader.org This structure-guided approach accelerates the optimization process, leading to the development of more potent and selective therapeutic agents. nih.govnih.gov
Computational Studies and Rational Drug Design
Molecular Docking Simulations for Ligand-Protein Binding
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is fundamental in structure-based drug design for elucidating the interaction mechanisms between a potential drug, such as a 5-aminoindazole (B92378) derivative, and its target protein at the molecular level. nih.gov The simulation calculates the binding energy of the ligand-receptor complex, with lower energy values generally indicating a more stable and potent interaction.
In studies involving indazole derivatives, molecular docking is used to assess their effectiveness against various protein targets, such as those implicated in cancer or inflammation. nih.govresearchgate.net For instance, docking studies on 1-trityl-5-azaindazole derivatives with cancer-related proteins like the Peripheral Benzodiazepine Receptor (PBR) have identified key binding interactions. These simulations reveal that the stability of the complex is often driven by interactions with specific amino acid residues within the protein's active site, such as Leucine (LEU), Glutamine (GLN), and Isoleucine (ILE). While specific docking studies for 5-Amino-1-ethyl-1H-indazole are not detailed in the available literature, the methodology is routinely applied to its structural class to predict binding affinity and guide the design of more potent inhibitors.
The insights gained from these simulations are critical for understanding how modifications to the indazole scaffold can enhance binding affinity and selectivity for the target protein.
Table 1: Illustrative Molecular Docking Data for Indazole Derivatives Against a Target Protein
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Derivative 8v | Renal Cancer-related Protein (6FEW) | High | Not Specified |
| Derivative 8w | Renal Cancer-related Protein (6FEW) | High | Not Specified |
| Derivative 8y | Renal Cancer-related Protein (6FEW) | High | Not Specified |
| 3a | PBR | -257.92 | LEU43, GLN109, ILE141, LYS140 |
Note: This table is a composite illustration based on findings for various indazole derivatives to demonstrate the type of data generated from molecular docking studies. nih.gov
Quantitative Structure–Activity Relationship (QSAR) Analysis
Quantitative Structure–Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing how variations in structural features (descriptors) affect a molecule's potency, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This predictive capability is invaluable for prioritizing the synthesis of candidates with the highest potential efficacy.
A typical QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound.
Model Generation : Statistical methods, such as Partial Least Squares Regression (PLSR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govjyoungpharm.org
Model Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation techniques to ensure its reliability. nih.gov
For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related analogs with different substituents on the indazole ring. The resulting model could identify which structural modifications—such as changes to the ethyl group at the N1 position or substitutions on the amino group at the C5 position—are likely to enhance its desired biological activity. The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), with higher values indicating a more robust model. nih.gov
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined through cross-validation. | > 0.5 |
| pred_r² (External R²) | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 |
Note: This table outlines common statistical metrics used to validate the robustness and predictive power of QSAR models. nih.govjyoungpharm.org
Molecular Dynamics (MD) Simulations for Ligand Stability and Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the time-dependent behavior of the system at an atomic level. researchgate.netsemanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the complex, allowing researchers to observe conformational changes, assess the stability of the binding pose, and analyze the dynamics of key interactions over time (typically nanoseconds to microseconds). researchgate.netnih.gov
For a potential drug candidate such as this compound, MD simulations are crucial for:
Confirming Binding Stability : Verifying if the binding pose predicted by docking is stable over time in a simulated physiological environment. researchgate.net
Investigating Conformational Changes : Determining if the ligand or protein undergoes significant conformational changes upon binding, which can affect the biological function. nih.gov
In studies of 1H-indazole analogs, MD simulations have been used to evaluate the stability of the compounds within the binding sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the complex remains in equilibrium and the binding is robust. researchgate.net
Table 3: Typical Parameters and Outputs of an MD Simulation Study
| Parameter/Analysis | Description |
|---|---|
| Simulation Time | The duration of the simulation (e.g., 50-200 ns). researchgate.net |
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER). nih.gov |
| Ensemble | The statistical mechanical ensemble used to define the system's thermodynamic state (e.g., NPT - constant number of particles, pressure, and temperature). |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, used to assess the structural stability of the ligand and protein. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexible regions of the protein. |
| Interaction Analysis | Tracks the formation and breaking of hydrogen bonds and other key interactions over time. |
Note: This table summarizes key aspects of setting up and analyzing a molecular dynamics simulation to study ligand-protein stability.
Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) Profiling in Drug Design
A compound's efficacy is determined not only by its interaction with a target but also by its pharmacokinetic and safety profile. researchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties describe how a drug behaves within an organism. Poor ADMET properties are a major cause of late-stage drug development failures. In silico ADMET prediction allows for the early-stage evaluation of these properties before a compound is synthesized, helping to weed out candidates with unfavorable profiles. hamdard.edu.pkresearchgate.net
For this compound, computational tools like SwissADME and admetSAR can predict a range of crucial properties. hamdard.edu.pk These predictions are based on the molecule's structure and are used to assess its "drug-likeness." Key parameters evaluated include:
Absorption : Predictions of oral bioavailability and blood-brain barrier (BBB) penetration.
Distribution : Estimation of how the compound distributes throughout the body.
Metabolism : Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
Excretion : Prediction of how the compound is cleared from the body.
Toxicity : Early flags for potential issues like mutagenicity or carcinogenicity. nih.gov
A widely used guideline for oral bioavailability is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally absorbed if it meets certain criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net
Table 4: Example of an In Silico ADMET Profile for a Drug Candidate
| Property | Parameter | Predicted Value | Implication |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 g/mol | Good for absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | < 5 | Good for absorption (Lipinski's Rule) | |
| Absorption | Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity |
| Metabolism | CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| Toxicity | AMES Mutagenicity | Negative | Low risk of being mutagenic |
| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of oral bioavailability |
Note: This table provides an illustrative example of the ADMET properties predicted by in silico tools to assess the drug-like potential of a compound. hamdard.edu.pknih.gov
Advanced Characterization Techniques in Research
X-ray Crystallography for Confirmation of Alkylation Position and Molecular Structure
While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and confirming the connectivity of the atoms.
For 5-Amino-1-ethyl-1H-indazole, obtaining a suitable single crystal and performing X-ray diffraction analysis would unequivocally confirm that the ethyl group is attached to the N1 position of the indazole ring, as opposed to the N2 position or the C3 position.
Although the crystal structure for this compound is not publicly available, the structure of the closely related compound, 1-Ethyl-5-nitro-1H-indazole , provides a strong model for what would be expected. researchgate.net In the crystal structure of this nitro-analogue, the indazole ring system is essentially planar. researchgate.netnih.gov The ethyl group is attached to the N1 atom, and its conformation is clearly defined, with the N-N-C-C torsion angle being approximately 101.4°. researchgate.net
An X-ray crystallographic study of this compound would be expected to show:
The planar, bicyclic indazole core.
Unambiguous placement of the ethyl group on the N1 atom.
The specific bond lengths and angles of the entire molecule, including the C-N bonds of the amino group and the N-C bond of the ethyl substituent.
Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate how the molecules pack together in the crystal lattice.
This definitive structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Future Research Directions and Therapeutic Potential
Development of Novel Indazole-Based Therapeutics and Derivatives
The 5-aminoindazole (B92378) scaffold is a versatile platform for the development of new therapeutic agents. Its structure allows for the introduction of diverse functionalities at multiple positions, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. nih.gov The development of novel indazole-based therapeutics often involves modifying the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties.
One key strategy involves the synthesis of derivatives designed to target specific conformations of kinases. For instance, researchers have developed 3-amino-1H-indazol-6-yl-benzamides, a class of compounds that, like 5-Amino-1-ethyl-1H-indazole, are based on an aminoindazole core. These were specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy that can lead to improved selectivity and overcome resistance to existing drugs. nih.gov
Synthetic routes to create diverse libraries of these compounds are well-established. A common starting point is the reaction of a substituted fluorobenzonitrile with hydrazine (B178648) to form the core aminoindazole ring. nih.govnih.gov This intermediate can then undergo further reactions, such as acylation and Suzuki coupling, to introduce various substituents, leading to a broad range of potential therapeutic candidates. nih.govnih.gov The flexibility of these synthetic pathways allows for the systematic exploration of the structure-activity relationship (SAR), guiding the design of next-generation indazole-based drugs.
Table 1: Strategies for Developing Novel Indazole-Based Therapeutics
| Strategy | Description | Example |
| Scaffold Derivatization | Modifying the core 5-aminoindazole structure by adding various chemical groups to improve potency and selectivity. nih.gov | Attaching different binding elements to the scaffold to target specific subsets of the kinome. nih.gov |
| Conformation-Specific Targeting | Designing inhibitors that bind to specific, often inactive, conformations of a target enzyme, such as the "DFG-out" state of kinases. nih.gov | Synthesis of 3-amino-1H-indazol-6-yl-benzamides to inhibit kinases in their inactive state. nih.gov |
| Molecular Hybridization | Combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.gov | Development of indazole-pyridine hybrids as potential anticancer agents. researchgate.net |
Exploration of New Molecular Targets and Pathways
The primary molecular targets for indazole-based compounds have been protein kinases, due to the scaffold's ability to mimic the adenine (B156593) moiety of ATP. nih.gov The 5-aminoindazole core has been identified as a promiscuous inhibitor of protein kinases, making it an excellent starting point for developing more selective inhibitors. nih.gov
Future research will continue to explore the vast landscape of the human kinome, which comprises over 500 members, many of which remain understudied. nih.gov Derivatives of the 5-aminoindazole scaffold can be used as affinity reagents to selectively capture and identify kinases from complex cellular mixtures, thereby uncovering new potential drug targets. nih.gov
Kinome-wide profiling of aminoindazole derivatives has revealed spectrum-selective inhibition of key kinases implicated in cancer, such as FLT3, PDGFRα, and Kit. nih.gov For example, certain 3-amino-1H-indazol-6-yl-benzamide derivatives have shown potent activity against these targets. nih.gov This highlights the potential for developing targeted therapies for hematological malignancies and solid tumors driven by these kinases.
Beyond kinases, research is expanding to other molecular targets. The diverse biological activities reported for indazole derivatives, including anti-inflammatory, antibacterial, and anti-diabetic effects, suggest that these compounds interact with a wide range of biological pathways. nih.gov Future investigations will likely focus on identifying these non-kinase targets to broaden the therapeutic applications of compounds like this compound. For instance, some indazole derivatives have been designed to inhibit Bcl2 family members and modulate the p53/MDM2 pathway, which are crucial in apoptosis and cancer progression. nih.gov
Table 2: Key Molecular Targets for Indazole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | FLT3, PDGFRα, Kit, Bcr-Abl, c-Src, Trk family. nih.govresearchgate.net | Cancer, Inflammatory Diseases |
| Apoptosis Regulators | Bcl2 family proteins. nih.gov | Cancer |
| Tumor Suppressor Pathways | p53/MDM2 pathway. nih.gov | Cancer |
Expanding Applications beyond Traditional Medicinal Chemistry
While the primary focus of research on this compound and related compounds is medicinal chemistry, the unique chemical properties of the indazole ring system open up possibilities in other fields. The versatility of the indazole scaffold suggests potential applications in materials science and agrochemicals.
Materials Science: Heterocyclic compounds, including indazoles and their bioisosteres like imidazoles, are being explored for their use in electronic materials. Specifically, derivatives of these scaffolds have been investigated as components of Organic Light-Emitting Diodes (OLEDs). Their structural features can be tailored to create materials with desirable photophysical properties, such as deep-blue light emission, which is crucial for developing full-color displays and efficient solid-state lighting. While specific research on this compound in this area is not prominent, its core structure is analogous to compounds used in these applications, suggesting a potential avenue for future exploration.
Agrochemicals: Indazole derivatives have also been investigated for their potential use in agriculture. Certain indazole compounds have been patented for use as fungicides, insecticides, and herbicides. They have shown efficacy in controlling a range of plant pathogens and pests. This indicates that the indazole scaffold can be derivatized to interact with biological targets in fungi, insects, and plants, not just in humans. Therefore, screening libraries of indazole derivatives, potentially including those derived from this compound, could lead to the discovery of new and effective crop protection agents.
Chemical Synthesis: The 5-amino group on the indazole ring makes it a valuable building block in organic synthesis. It can serve as a nucleophile or be transformed into other functional groups, allowing for the construction of more complex molecules. This utility makes it a valuable intermediate for chemists developing novel compounds for a wide range of applications, from pharmaceuticals to new materials.
常见问题
Q. What are the optimal synthetic routes for 5-Amino-1-ethyl-1H-indazole, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step protocols. A common approach includes:
- Friedel-Crafts acylation : For introducing substituents to the indazole core (e.g., using SOCl₂ and AlCl₃ for acid chloride formation and subsequent acylation) .
- Cyclization with hydrazine : Closure of the indazole ring via hydrazine hydrate in DMF at elevated temperatures .
- Nitro group reduction : Catalytic hydrogenation (e.g., Raney nickel) or hydrazine-mediated reduction to yield the amino group .
Optimization strategies : - Monitor reaction progress via TLC or HPLC to identify intermediate purity .
- Adjust solvent polarity (e.g., DMF vs. iPrOH) to improve solubility of intermediates.
- Use Fe₃O4-based catalysts for recyclability in analogous heterocyclic syntheses .
Q. How can structural characterization of this compound be performed using crystallographic tools like SHELX?
Q. What stability considerations are critical for handling this compound in experimental settings?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group .
- Light sensitivity : Use amber glassware to avoid photodegradation, as indazole derivatives often exhibit UV instability .
- pH stability : Test solubility and stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy to identify degradation thresholds .
Q. How can researchers design bioactivity screening assays for this compound?
- Target selection : Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., indazole-based kinase inhibitors) .
- Assay types :
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How can regioselectivity challenges in indazole ring functionalization be addressed during synthesis?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps .
- Catalytic strategies : Employ Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–N or C–C bond formation .
Q. What advanced crystallographic techniques resolve challenges in analyzing this compound derivatives with twinned crystals or disorder?
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?
- Scaffold diversification : Synthesize derivatives with variations at positions 1 (alkyl/aryl), 3 (halogen/electron-withdrawing groups), and 5 (amino/amide) .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors .
- Data correlation : Combine IC₅₀ values with logP and polar surface area (PSA) to model bioavailability .
Q. What methodologies address contradictory bioactivity data across different assay systems?
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
- Off-target profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) .
- Meta-analysis : Compare data across published studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .
Q. How can mechanistic studies elucidate the role of this compound in modulating cellular pathways?
- Kinetic studies : Use stopped-flow spectroscopy or quench-flow systems to measure binding kinetics (kₒₙ/kₒff) .
- Pathway analysis : Apply RNA-seq or phosphoproteomics to map downstream effects in treated cells .
- Mutagenesis : Generate point mutations in target proteins (e.g., kinase ATP-binding pockets) to validate binding residues .
Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound?
- Force field optimization : Re-parameterize AMBER or CHARMM for indazole-specific interactions .
- Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in MD simulations to improve docking accuracy .
- Experimental validation : Use isothermal titration calorimetry (ITC) to compare predicted vs. measured binding affinities .
Retrosynthesis Analysis
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